Olaparib impurity 14

Description

Significance of Impurity Research in Pharmaceutical Quality and Development

Research into pharmaceutical impurities is a cornerstone of drug development and manufacturing, ensuring the quality, safety, and efficacy of therapeutic products. globalpharmatek.com Impurities are unwanted chemical substances that can be present in an Active Pharmaceutical Ingredient (API) or a finished drug product. ijcrt.orggmpinsiders.com They can originate from various sources, including raw materials, manufacturing processes, degradation of the drug substance, or interactions with packaging materials. gmpinsiders.comresearchgate.net

The presence of impurities, even in minute quantities, can significantly impact the safety profile of a drug, potentially introducing toxic effects. ijcrt.org Furthermore, impurities can affect the stability of the pharmaceutical product, leading to a decrease in potency and shelf life. gmpinsiders.com Therefore, the systematic identification, quantification, and control of impurities—a process known as impurity profiling—is a critical and mandatory aspect of pharmaceutical quality assurance. globalpharmatek.com This process helps in establishing the safety and efficacy of the drug, validating manufacturing processes, and ensuring compliance with stringent global regulatory standards. globalpharmatek.comresearchgate.net

Regulatory Frameworks Governing Pharmaceutical Impurities (ICH Q3A/B)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established comprehensive guidelines to ensure the safety and quality of pharmaceutical products. The primary guidelines governing impurities are ICH Q3A(R2) for "Impurities in New Drug Substances" and ICH Q3B(R2) for "Impurities in New Drug Products". researchgate.netich.orgeuropa.eu

ICH Q3A(R2) provides guidance for the control of impurities in new drug substances, focusing on those that are formed during the manufacturing process or upon storage. jpionline.org It establishes thresholds for reporting, identification, and qualification of impurities. jpionline.orguspnf.com

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which an impurity's structure must be determined. uspnf.com

Qualification Threshold: The level above which an impurity's biological safety must be established. uspnf.com

ICH Q3B(R2) complements Q3A(R2) and provides guidance for impurities found in new drug products. europa.eu It specifically addresses degradation products of the drug substance and reaction products between the drug substance and excipients or the container closure system. europa.euuspnf.com Like Q3A, it sets thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. europa.eu These guidelines provide a risk-based framework for manufacturers to ensure that impurities are controlled to safe levels. jpionline.org

Overview of Olaparib as a Pharmaceutical Entity for Impurity Studies

Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. daicelpharmastandards.comacs.org Its chemical synthesis is a multi-step process that can generate various process-related impurities and potential degradation products. acs.orgacs.org The chemical structure of Olaparib is 4-[[3-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone. daicelpharmastandards.com

Given the complexity of its synthesis and its therapeutic importance, rigorous control of impurities in Olaparib is essential. daicelpharmastandards.com Studies have been conducted to identify and characterize impurities and degradation products that can arise during its synthesis and storage. dntb.gov.uaresearchgate.netacs.org These studies often employ advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify these compounds. acs.orgdntb.gov.uaresearchgate.net The control of these impurities is a critical part of the drug's quality control, as mandated by regulatory bodies like the FDA. fda.gov

Olaparib Impurity 14: A Case of Multiple Identities

Publicly accessible information regarding a single, universally defined "this compound" is inconsistent. Different chemical suppliers and databases list distinct chemical structures under this same designation. This highlights a common challenge in pharmaceutical impurity research where standardized nomenclature may not be universally applied, especially for non-compendial impurities.

Below are the different compounds that have been identified as "this compound" from various sources.

Data on Identified "this compound" Variants

| Variant | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source(s) |

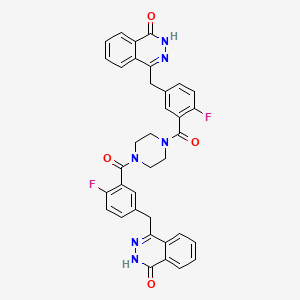

| 1 | 4,4'-(((piperazine-1,4-dicarbonyl)bis(4-fluoro-3,1-phenylene))bis(methylene))bis(phthalazin-1(2H)-one) | C₃₆H₂₈F₂N₆O₄ | 646.65 | 2250242-62-5 | cymitquimica.com, veeprho.com |

| 2 | 4-(2-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one | C₂₄H₂₃FN₄O₃ | 434.46 | 2250243-17-3 | simsonpharma.com |

| 3 | 1,2-Bis(4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazin-1-yl)ethane-1,2-dione | C₄₂H₃₆F₂N₈O₆ | 786.8 | Not Available | chemicea.com |

It is important to note that some of these structures represent potential process-related impurities, such as dimers or products resulting from side reactions during synthesis. For instance, Variant 1 appears to be a dimeric impurity. cymitquimica.comveeprho.com The formation of such impurities is often addressed during process optimization and purification to ensure the final drug substance meets the stringent purity requirements set by regulatory authorities. google.com

Structure

3D Structure

Properties

CAS No. |

2250242-62-5 |

|---|---|

Molecular Formula |

C36H28F2N6O4 |

Molecular Weight |

646.6 g/mol |

IUPAC Name |

4-[[4-fluoro-3-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |

InChI |

InChI=1S/C36H28F2N6O4/c37-29-11-9-21(19-31-23-5-1-3-7-25(23)33(45)41-39-31)17-27(29)35(47)43-13-15-44(16-14-43)36(48)28-18-22(10-12-30(28)38)20-32-24-6-2-4-8-26(24)34(46)42-40-32/h1-12,17-18H,13-16,19-20H2,(H,41,45)(H,42,46) |

InChI Key |

FYNNYPQKUUOJBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |

Origin of Product |

United States |

Mechanistic Investigations of Olaparib Impurity 14 Formation

Elucidation of Degradation Pathways of Olaparib Leading to Impurity 14

Forced degradation studies are essential to understanding the stability of a drug substance and identifying potential degradation products that may arise under various stress conditions. jpionline.orgturkjps.org These studies, conducted according to guidelines from the International Council on Harmonisation (ICH), expose the drug to hydrolytic, oxidative, photolytic, and thermal stress. jpionline.orgnih.gov

Hydrolytic degradation involves the cleavage of chemical bonds by the action of water. Studies on Olaparib have shown it to be susceptible to degradation under both acidic and alkaline conditions, while remaining relatively stable in neutral solutions. nih.govresearchgate.net

Acidic Conditions: Under acidic hydrolysis (e.g., using hydrochloric acid), Olaparib exhibits notable degradation. turkjps.orgnih.gov One study reported a degradation of 12.69% when subjected to 5 M HCl. turkjps.org The primary degradation pathway involves the hydrolysis of the amide bond connecting the phenyl carbonyl group and the nitrogen atom of the piperazine (B1678402) ring. nih.gov This leads to the formation of corresponding benzoic acid derivatives. nih.gov

Alkaline Conditions: Olaparib is particularly labile in alkaline environments (e.g., using sodium hydroxide). nih.govresearchgate.net Significant degradation occurs, leading to the formation of two major degradation products through the hydrolysis of the amide bonds. nih.govmdpi.com One product results from the cleavage of the amide bond between the phenyl carbonyl group and the piperazine ring, while the other arises from the hydrolysis of the amide bond between the piperazine and the cyclopropane (B1198618) carbonyl group. nih.gov The extent of degradation under basic conditions can be influenced by the solvent composition, with a higher water content leading to more pronounced degradation. nih.govacs.org

Neutral Conditions: In neutral aqueous solutions, Olaparib has been found to be stable, with no significant degradation observed. nih.govresearchgate.net

Table 1: Summary of Olaparib Degradation under Hydrolytic Stress

| Stress Condition | Reagent Example | Observation | Degradation Products |

| Acidic | 1 M HCl, 60°C | Marked degradation | Benzoic acid derivatives |

| Alkaline | 1 M NaOH, 60°C | Significant degradation | Two major hydrolytic products |

| Neutral | H₂O, 60°C | Stable | No significant degradation |

Oxidative degradation involves the reaction of the drug substance with an oxidizing agent, such as hydrogen peroxide. Studies on Olaparib have shown conflicting results regarding its stability under oxidative stress. nih.gov Some studies report slight degradation, while others indicate the drug is relatively stable. turkjps.orgnih.gov

When degradation does occur, it can lead to the formation of products with a mass shift corresponding to the addition of oxygen atoms or dehydrogenation. nih.govacs.org One identified oxidative degradation product of Olaparib involves the dehydrogenation of the piperazine ring, resulting in the formation of a double bond. acs.org The main site of metabolism for Olaparib is the piperazine carboxycyclopropyl ring structure, which is susceptible to oxidation. tga.gov.au

Table 2: Findings on Oxidative Degradation of Olaparib

| Oxidizing Agent | Temperature | Result | Identified Degradation Product |

| 15% H₂O₂ | 60°C | Slight degradation | Dehydrogenated piperazine ring product |

Photolytic degradation occurs when a drug substance is exposed to light. Some studies have reported that Olaparib is sensitive to UV light, leading to the formation of degradation products. mdpi.com However, other investigations have found Olaparib to be stable under photolytic conditions. turkjps.orgnih.gov The discrepancy in these findings may be due to different experimental setups, such as the intensity and wavelength of the light source, as well as the duration of exposure. nih.gov When degradation under photolytic conditions is observed, it can result in the formation of specific degradation products. sci-hub.se

Thermal degradation studies assess the stability of a drug substance at elevated temperatures. The available literature consistently indicates that Olaparib is stable under dry heat conditions. turkjps.orgresearchgate.net No significant degradation has been reported when the drug is exposed to heat, suggesting a high degree of thermal stability for the solid form of the active pharmaceutical ingredient. nih.govresearchgate.net

Photolytic Degradation Mechanisms

Characterization of Process-Related Formation of Olaparib Impurity 14

Process-related impurities are chemical substances that are formed during the synthesis of the active pharmaceutical ingredient. daicelpharmastandards.com Their presence is often related to the starting materials, reagents, intermediates, or byproducts of the chemical reactions. daicelpharmastandards.com

The synthesis of Olaparib is a multi-step process. nih.gov One of the final steps typically involves the acylation of a piperazine intermediate with cyclopropanecarbonyl chloride. nih.gov Incomplete reactions or the presence of residual starting materials and reagents can lead to the formation of impurities. vulcanchem.com For instance, if the coupling of the piperazine intermediate with the benzoic acid derivative is not complete, it can result in process-related impurities. vulcanchem.com The quality of starting materials and the optimization of reaction conditions, such as stoichiometry and temperature, are crucial in minimizing the formation of these impurities. daicelpharmastandards.comvulcanchem.com

Intermediates and Byproducts in Synthetic Pathways

The formation of impurities in the synthesis of Olaparib is a critical aspect of quality control, with byproducts potentially arising from starting materials, intermediates, reagents, or side reactions. daicelpharmastandards.com this compound, identified as a dimer with the chemical name 4,4'-(((piperazine-1,4-dicarbonyl)bis(4-fluoro-3,1-phenylene))bis(methylene))bis(phthalazin-1(2H)-one) and CAS number 2250242-62-5, is a process-related impurity. daicelpharmastandards.comveeprho.comsynzeal.comcymitquimica.com Its structure suggests it is formed by the dimerization of a key synthetic intermediate.

The synthesis of Olaparib typically proceeds through a multi-step process involving amidation, deprotection, and a final acylation. nih.gov A key intermediate in this pathway is 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, which is formed after the deprotection of its Boc-protected precursor. nih.govgoogle.com This deprotected piperazine intermediate is highly reactive and is central to the formation of the final Olaparib molecule.

The generation of this compound likely occurs as a byproduct during the coupling reactions. It is hypothesized that under certain process conditions, two molecules of the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, react with a single piperazine ring, leading to a dimeric structure. Alternatively, side reactions involving the deprotected piperazine intermediate could lead to dimerization. Incomplete reactions or the presence of residual intermediates can contribute to the formation of such byproducts. vulcanchem.com The table below lists the key molecules involved in the primary synthetic pathway of Olaparib.

| Compound Name | Role in Synthesis |

| 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Key Starting Material / Intermediate google.com |

| tert-butyl piperazine-1-carboxylate (Boc-piperazine) | Reactant |

| tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate | Boc-protected Intermediate |

| 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | Key Deprotected Intermediate google.com |

| cyclopropane carbonyl chloride | Acylating Agent |

| Olaparib | Final Active Pharmaceutical Ingredient (API) |

| This compound (Olaparib dimer impurity) | Process-Related Impurity/Byproduct daicelpharmastandards.comsynzeal.com |

Kinetic Studies of this compound Generation under Stress Conditions

Forced degradation studies are essential for understanding the stability of a drug and predicting the formation of degradation products under various stress conditions. acs.org While specific kinetic studies detailing the formation rate of this compound are not extensively documented in publicly available literature, the degradation kinetics of the parent Olaparib molecule provide critical insights into the conditions that might favor such transformations.

Olaparib has been shown to be susceptible to degradation under several stress conditions, primarily hydrolytic (acidic and basic) and oxidative stress. rjptonline.orgresearchgate.net It is particularly labile under alkaline conditions, where significant degradation occurs. nih.gov One study monitored the kinetic evolution of Olaparib's degradation over a period of up to 360 minutes, confirming that the most substantial degradation occurs with basic hydrolysis (1 M NaOH at 60 °C), followed by acidic hydrolysis (1 M HCl at 60 °C). nih.gov A slight degradation was also noted under oxidative stress (15% H₂O₂ at 60 °C), while the drug remained stable in neutral solution. nih.gov

The formation of a dimer impurity like Impurity 14 is a complex reaction that may not directly correlate with the simple hydrolytic degradation of the final drug product. However, the conditions that induce instability in Olaparib could potentially facilitate the side reactions among intermediates that lead to dimerization. For instance, extreme pH or oxidative environments could promote the reactivity of precursor molecules present in the reaction mixture, leading to the formation of this and other impurities. The stability of related impurities, such as Olaparib Impurity 1, has been noted to be moderate under acidic conditions, with degradation possible under prolonged exposure to heat or light. vulcanchem.com

The table below summarizes the findings from various forced degradation studies on Olaparib.

| Stress Condition | Reagent/Parameters | Observation on Olaparib | Potential Relevance to Impurity 14 Formation |

| Acidic Hydrolysis | 1 M - 5 M HCl, 60-80 °C | Marked degradation observed. rjptonline.orgnih.gov | May promote side reactions of intermediates. |

| Alkaline Hydrolysis | 0.2 M - 1 M NaOH, 60-80 °C | Particularly susceptible; extensive degradation. acs.orgnih.gov | Extreme pH could alter reactivity of precursors, potentially leading to dimerization. |

| Oxidative Stress | 15-20% H₂O₂, 60 °C | Sensitive; slight to moderate degradation. rjptonline.orgnih.gov | Oxidative coupling of intermediates is a possible pathway for dimer formation. |

| Thermal Degradation | 105 °C | Generally stable. researchgate.netrjptonline.org | High temperatures during synthesis could increase the rate of byproduct formation. google.com |

| Photolytic Degradation | UV chamber | Generally stable. researchgate.netrjptonline.org | Prolonged light exposure could potentially degrade impurities like Impurity 1. vulcanchem.com |

| Neutral Hydrolysis | Water, 80 °C | Stable. researchgate.netnih.gov | Unlikely to be a primary driver of impurity formation under neutral conditions. |

Influence of Manufacturing Process Parameters on Impurity 14 Formation

The formation of this compound is intrinsically linked to the manufacturing process parameters. daicelpharmastandards.com Controlling these parameters is crucial to minimize the generation of this and other process-related impurities. acs.org A Quality by Design (QbD) approach, which involves a systematic, risk-based methodology, has been employed to optimize the Olaparib synthesis process to ensure high yield and purity. nih.govacs.org

Key process parameters (KPPs) and critical material attributes (CMAs) that can influence impurity profiles include reaction temperature, the type and stoichiometry of reagents (such as coupling agents and bases), and the choice of solvents. nih.gov For instance, in the amidation and acylation steps of Olaparib synthesis, the choice of coupling agents like HBTU, bases like DIPEA or triethylamine, and solvents like DMAc or DMF significantly impacts reaction efficiency and purity. nih.gov

Studies have shown that elevating reaction temperatures, for example to 80°C or higher, can increase the formation of undesired impurities. google.com Therefore, maintaining optimal temperature control is critical. The stoichiometry of reactants is another vital parameter; for example, optimizing the amount of N-bromosuccinimide (NBS) during an early bromination step was found to suppress the formation of a dibromide byproduct. acs.orgacs.org Similarly, adjusting the amount of coupling reagents and bases can minimize side reactions, such as the dimerization that leads to Impurity 14. vulcanchem.com

Post-synthesis purification steps, including recrystallization and micronization, are also implemented to reduce the levels of any impurities that may have formed. vulcanchem.comtga.gov.au By carefully controlling the design space—the multidimensional combination of process parameters demonstrated to provide assurance of quality—manufacturers can consistently produce Olaparib with minimal levels of Impurity 14. researchgate.net

The following table outlines key manufacturing parameters and their potential influence on the formation of impurities like this compound.

| Process Parameter / Material Attribute | Specifics | Influence on Impurity Formation |

| Temperature | Reaction temperature for coupling steps | Higher temperatures (>80 °C) can increase the rate of side reactions and lead to higher levels of impurities. google.com |

| Reagent Stoichiometry | Equivalents of reactants, bases, etc. | Incorrect ratios can lead to incomplete reactions, leaving residual intermediates that can form byproducts like dimers. vulcanchem.com |

| Coupling Agents | e.g., HBTU | The choice and amount can affect the efficiency of the desired reaction versus side reactions. nih.gov |

| Bases | e.g., DIPEA, Triethylamine | The type and amount of base are critical for reaction progression and can influence the formation of various byproducts. nih.gov |

| Solvents | e.g., DMAc, DMF | The solvent can affect reaction kinetics and the solubility of intermediates, potentially influencing side reaction rates. acs.org |

| Reaction Time | Duration of coupling steps | Prolonged reaction times may increase the opportunity for byproduct formation from reactive intermediates. |

| Purification Process | Recrystallization, Micronization | Essential final steps designed to remove process-related impurities and degradation products from the API. vulcanchem.comtga.gov.au |

Advanced Analytical Methodologies for Olaparib Impurity 14 Profiling and Quantification

Development of Chromatographic Separation Techniques.researchgate.netacs.orgrjptonline.orgnih.govresearchgate.net

Chromatographic techniques, particularly liquid chromatography, form the cornerstone of analytical strategies for separating Olaparib from its impurities. The development of robust separation methods is essential to resolve structurally similar compounds, including Impurity 14, from the main API peak and other related substances. Stability-indicating assay methods are designed to separate degradation products formed under stress conditions such as hydrolysis, oxidation, and photolysis, from the API. researchgate.netnih.gov The goal is to create a method that can accurately measure the drug substance in the presence of its potential impurities and degradants. amazonaws.commdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development.nih.govamazonaws.comfda.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of Olaparib and its impurities in bulk drug and pharmaceutical dosage forms. amazonaws.comresearchgate.net Method development typically involves screening various stationary phases (columns) and mobile phase compositions to achieve optimal separation. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation. C18 and C8 columns are frequently employed, offering the necessary hydrophobicity to retain and separate Olaparib and its related compounds. rjptonline.orgnih.govamazonaws.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) acetate, trifluoroacetic acid) in either isocratic or gradient elution mode. nih.govamazonaws.com A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve complex mixtures of impurities with varying polarities. rjptonline.org Detection is commonly performed using a photodiode array (PDA) or a standard UV detector, with wavelengths around 254 nm or 276 nm being typical for monitoring. amazonaws.comresearchgate.netnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) | amazonaws.comresearchgate.net |

| Column (Stationary Phase) | InertSustain C18 (250 x 4.6 mm, 5 µm) or Thermo Scientific C18 (250mm x 4.6mm, 5µ) | nih.govamazonaws.com |

| Mobile Phase A (Aqueous) | 10 mM Ammonium Acetate (pH 4.5) or 0.1% Trifluoroacetic acid buffer | nih.govamazonaws.com |

| Mobile Phase B (Organic) | Acetonitrile (ACN) | nih.govamazonaws.com |

| Elution Mode | Gradient or Isocratic | rjptonline.orgamazonaws.com |

| Flow Rate | 1.0 mL/min | nih.govamazonaws.com |

| Detection | UV/PDA at 254 nm or 276 nm | amazonaws.comresearchgate.net |

| Column Temperature | 35 °C | amazonaws.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development.acs.orgresearchgate.netmdpi.comsemanticscholar.org

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher efficiency, sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. researchgate.netmdpi.com For Olaparib impurity profiling, UHPLC methods provide superior resolution, allowing for better separation of closely eluting impurities and a more accurate quantification of trace-level compounds. researchgate.net

A typical UHPLC method for Olaparib and its impurities might use a BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm). researchgate.netmdpi.com The reduced column dimensions and particle size lead to shorter run times, often under 15 minutes, which increases sample throughput significantly. researchgate.net The mobile phases are similar to those used in HPLC, such as an orthophosphoric acid-based buffer and acetonitrile, run in a gradient mode to effectively separate all potential impurities. researchgate.net The increased sensitivity of UHPLC is particularly advantageous for quantifying genotoxic or other critical impurities that must be controlled at very low levels.

Optimization of Chromatographic Parameters for Resolution and Sensitivity.researchgate.netresearchgate.netamazonaws.com

The optimization of chromatographic parameters is a critical step to ensure that the analytical method is selective, sensitive, and robust. The primary goal is to achieve baseline separation for all known impurities, including Impurity 14, from the Olaparib peak and from each other. Key parameters that are systematically adjusted include the mobile phase composition, pH of the aqueous buffer, column temperature, and flow rate.

The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer is fine-tuned to control the retention time and selectivity of the separation. amazonaws.com The pH of the buffer can significantly impact the retention behavior and peak shape of ionizable compounds. Column temperature is another important variable; adjusting it can alter solvent viscosity and improve peak symmetry and resolution. amazonaws.com The flow rate is optimized to balance analysis time with separation efficiency. amazonaws.com This multi-parameter optimization process aims to find the ideal conditions that provide sharp, symmetric peaks with sufficient resolution between all components. nih.gov

Application of Quality by Design (QbD) Principles in Analytical Method Development.researchgate.netresearchgate.netacs.org

The Quality by Design (QbD) framework is a systematic, science- and risk-based approach to analytical method development. acs.org Instead of relying on traditional one-factor-at-a-time experimentation, QbD involves defining method objectives and performance criteria upfront, conducting risk assessments to identify critical method parameters (CMPs), and using statistical Design of Experiments (DoE) to map a "method operable design region" (MODR). researchgate.netresearchgate.net

For an Olaparib impurity method, the objectives or Analytical Target Profile (ATP) would include the required specificity, linearity, accuracy, and precision for quantifying impurities like Impurity 14. A risk assessment would identify CMPs such as mobile phase pH, gradient time, and column temperature that are most likely to impact critical method attributes (CMAs) like resolution between key peaks and peak tailing. researchgate.net DoE is then used to systematically study the effects of these parameters and their interactions, leading to a robust method that is well-understood and less likely to fail when minor variations in parameters occur. researchgate.netacs.org

Validation of Analytical Methodologies for Olaparib Impurity 14

The validation of analytical methods is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that the method is suitable for its intended purpose. nih.govresearchgate.net This process involves a series of experiments to demonstrate the method's specificity, linearity, accuracy, precision, limit of detection, limit of quantification, robustness, and system suitability. nih.govresearchgate.netijpsjournal.com

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ijpsjournal.comrjptonline.org For this compound, this means the analytical method must be able to distinguish it from Olaparib itself and other related impurities. vulcanchem.com

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods are commonly employed for this purpose. rjptonline.orgacs.org The selectivity of these methods is demonstrated by achieving adequate separation between the peaks of Olaparib, impurity 14, and other potential impurities and degradation products. rjptonline.orgrasayanjournal.co.in Forced degradation studies play a crucial role here, as they generate a complex mixture of compounds that can be used to challenge the specificity of the method. rjptonline.org The absence of co-eluting peaks with the analyte of interest confirms the method's specificity. researchgate.net

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. nih.govrjptonline.org For this compound, linearity would be established by preparing a series of solutions of known concentrations and plotting the instrument response against the concentration. The correlation coefficient (r²) of the resulting calibration curve should typically be greater than 0.99, indicating a strong linear relationship. nih.govrjptonline.org

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. ijpsjournal.comrjptonline.org It is often assessed by spiking a sample matrix with a known amount of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and measuring the recovery. rjptonline.org The acceptance criteria for recovery are typically within a range of 98.0% to 102.0%. ijpsjournal.com

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ijpsjournal.comresearchgate.net It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility. ijpsjournal.comresearchgate.net The precision is expressed as the relative standard deviation (RSD) of the measurements, which should generally not be more than 2.0%. ijpsjournal.com

A study on a related compound demonstrated that the % RSD for intraday and inter-day precision was found to be 0.70–0.94 and 0.55–0.95 respectively. researchgate.net

Table 1: Representative Validation Parameters for an Analytical Method

| Parameter | Acceptance Criteria | Typical Finding |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.998 researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.6% - 101.2% mdpi.com |

| Precision (% RSD) | ≤ 2.0% | < 2.0% nih.govresearchgate.net |

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

These limits are crucial for the analysis of impurities, as they define the sensitivity of the method. The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. rjptonline.orgresearchgate.net For a highly sensitive HPLC method for Olaparib, the LOD and LOQ were reported to be 1.7 ng/mL and 5 ng/mL, respectively. mdpi.com Another LC-MS method for Olaparib and its related substances reported an LOD of 0.01 ng/µL and an LOQ of 0.05 ng/µL. nih.govnih.govresearchgate.net

Table 2: Example LOD and LOQ Values for Olaparib Analytical Methods

| Method | LOD | LOQ |

|---|---|---|

| HPLC-FD mdpi.com | 1.7 ng/mL | 5 ng/mL |

| LC-MS nih.govnih.govresearchgate.net | 0.01 ng/µL | 0.05 ng/µL |

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For an HPLC method, these variations might include changes in the mobile phase composition, flow rate, and column temperature. mdpi.com The method is considered robust if the results remain within acceptable criteria despite these minor changes. researchgate.net

System Suitability Testing: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. nih.gov System suitability parameters for an HPLC method typically include the tailing factor (should not be more than 2.0), the number of theoretical plates (should not be less than 2000), and the relative standard deviation of replicate injections (should not be more than 2.0%). nih.govijpsjournal.com These tests are performed before and during the analysis to ensure the continued validity of the results. nih.gov

Synthetic Strategies for Olaparib Impurity 14 Reference Standards

Design and Execution of Synthetic Routes for Olaparib Impurity 14

The synthesis of pharmaceutical impurity reference standards is a critical process that demands precision and a thorough understanding of organic chemistry. synthinkchemicals.com The goal is to produce a high-purity standard that is chemically identical to the impurity formed during the manufacturing or storage of the active pharmaceutical ingredient (API). For this compound, identified chemically as 1(2H)-Phthalazinone,4-[[4-fluoro-3-[[4-(1-oxobutyl)-1-piperazinyl]carbonyl]phenyl]methyl]-, the synthetic strategy is designed based on its structure relative to the parent molecule, Olaparib. simsonpharma.com

The structure of this compound suggests it is a process-related impurity, likely arising from a variation in the final step of the Olaparib synthesis. The synthesis of Olaparib typically involves the acylation of a piperazine (B1678402) intermediate with cyclopropanecarbonyl chloride. google.com this compound features a butyryl group instead of the cyclopropylcarbonyl group found in Olaparib.

A plausible synthetic route, therefore, involves reacting the key intermediate, 4-((4-fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)phthalazin-1(2H)-one, with a butanoylating agent. This targeted approach ensures the specific formation of the desired impurity.

Proposed Synthetic Route:

The synthesis can be conceptualized in a two-step process starting from commercially available materials or readily synthesized intermediates.

Preparation of the Key Intermediate : The synthesis begins with the preparation of 4-((4-fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)phthalazin-1(2H)-one. This intermediate is a common precursor in the synthesis of Olaparib.

Final Acylation Step : The key intermediate is then acylated using a suitable butanoylating agent, such as butanoyl chloride or butyric anhydride, in the presence of a base. This reaction replaces the hydrogen on the piperazine nitrogen with a butyryl group, yielding this compound.

The reaction scheme can be summarized as follows:

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 4-((4-fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)phthalazin-1(2H)-one | Butanoyl chloride, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM) as solvent | This compound |

Table 1: Proposed Synthetic Step for this compound.

The execution of this synthesis requires careful control of reaction conditions, such as temperature and reaction time, to minimize the formation of side products and ensure a high yield of the desired impurity. Purification is typically achieved through chromatographic techniques, such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC), to achieve the high purity required for a reference standard. veeprho.com

Challenges Encountered in the Synthesis of Pharmaceutical Impurity Reference Standards

The synthesis of pharmaceutical impurity reference standards is often more challenging than the synthesis of the API itself. researchgate.net Several factors contribute to this complexity.

Low-Yield Reactions : Impurities are often formed in very small quantities in the API manufacturing process. Mimicking these reaction conditions in a laboratory setting to produce a workable quantity of the impurity standard can be difficult and result in low yields.

Multi-step Synthesis : The synthesis of complex impurity structures may require multiple, intricate steps, which can be time-consuming and resource-intensive. veeprho.com

Purification : Isolating the impurity standard to a very high degree of purity (often >98%) is a significant challenge. The presence of structurally similar side products can make purification by standard techniques like crystallization or simple column chromatography difficult, often necessitating advanced preparative HPLC methods. veeprho.com

Structural Complexity and Stability : Some impurities may have complex or unstable structures, making them difficult to synthesize and handle. They may be prone to degradation under the very conditions used for their synthesis or purification.

Sourcing Starting Materials : Obtaining the necessary starting materials or intermediates for the impurity synthesis can be difficult, especially if they are not commercially available. matestlabs.com

Cost and Time : The combination of complex synthesis, challenging purification, and the need for extensive characterization makes the preparation of impurity standards a costly and time-consuming endeavor. pharmaceutical-technology.com

Overcoming these challenges often requires collaboration with specialized synthetic chemists or contract research organizations (CROs) who possess the necessary expertise and advanced equipment. synthinkchemicals.com

Comprehensive Characterization of Synthesized Impurity Standards for Analytical Application

Once an impurity reference standard has been synthesized and purified, it must undergo rigorous characterization to confirm its identity, purity, and suitability for use in analytical methods. humanjournals.com This comprehensive analysis is crucial for regulatory compliance and ensures the accuracy of impurity profiling in the final drug product. synthinkchemicals.comvenkatasailifesciences.com

The characterization process involves a suite of advanced analytical techniques to provide unequivocal structural elucidation and quantitative purity assessment. humanjournals.com A detailed Certificate of Analysis (CoA) is generated, summarizing these findings. daicelpharmastandards.com

Key Characterization Techniques:

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compound and its retention time relative to the API and other impurities. |

| Mass Spectrometry (MS / HRMS) | Confirms the molecular weight of the compound and provides fragmentation data to support the proposed structure. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. synthinkchemicals.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC) are used to establish detailed structural assignments. daicelpharmastandards.comcambrex.com |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., C=O, N-H). daicelpharmastandards.com |

Table 2: Analytical Techniques for Characterization of Impurity Standards.

The data from these techniques are collectively used to build a complete profile of the synthesized standard. The spectra and chromatograms of the synthesized material are compared with those of the impurity isolated from the actual drug substance to confirm their identity. veeprho.com Following this confirmation, the well-characterized synthesized standard can be used for critical applications such as validating analytical methods for impurity detection and quantifying the level of the impurity in batches of the API. matestlabs.comhumanjournals.com

Impurity Profiling and Control Strategies for Olaparib Drug Substance and Product

Identification and Source Tracing of Olaparib Impurity 14 in Production Batches

This compound is identified as 1(2H)-Phthalazinone,4-[[4-fluoro-3-[[4-(1-oxobutyl)-1-piperazinyl]carbonyl]phenyl]methyl]. simsonpharma.com Its molecular formula is C24H25FN4O3 and it has a molecular weight of 436.48 g/mol . simsonpharma.com The presence of this and other impurities can potentially affect the drug's efficacy and safety, making their identification and control essential. clearsynth.com

The source of this compound and other impurities in the manufacturing process can often be traced back to the starting materials, reagents, or specific reaction conditions. pharmtech.com A thorough understanding of the synthetic route is crucial for identifying potential impurities. pharmtech.com For instance, the synthesis of Olaparib involves multiple chemical transformations, including amidation, deprotection, and acylation. nih.gov Each of these steps presents an opportunity for the formation of impurities.

To effectively trace the source of impurities like this compound, manufacturers can conduct spike/fate and purge studies. pharmtech.com These studies help in understanding how impurities are formed, and how they behave in the downstream manufacturing process. pharmtech.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 1(2H)-Phthalazinone,4-[[4-fluoro-3-[[4-(1-oxobutyl)-1-piperazinyl]carbonyl]phenyl]methyl] simsonpharma.com |

| CAS Number | 2250243-17-3 simsonpharma.com |

| Molecular Formula | C24H25FN4O3 simsonpharma.com |

| Molecular Weight | 436.48 g/mol simsonpharma.com |

Strategic Control Frameworks in Olaparib Drug Substance Manufacturing

A robust control strategy is fundamental to ensuring the quality of the Olaparib drug substance. This strategy encompasses the control of materials, critical process parameters (CPPs), and intermediates. fda.gov The principles of Quality by Design (QbD) are increasingly being applied to systematically develop and optimize manufacturing processes. nih.gov

Key elements of a strategic control framework include:

High-Quality Starting Materials: Utilizing high-quality starting materials is a primary measure to control impurities. daicelpharmastandards.com

Robust Synthetic Processes: Implementing well-defined and optimized synthetic processes minimizes the formation of impurities. daicelpharmastandards.com

Rigorous Quality Control Tests: Conducting thorough quality control tests throughout the manufacturing process is essential for monitoring and controlling impurity levels. daicelpharmastandards.com

Process Analytical Technology (PAT): PAT can be employed to monitor quality parameters during the manufacturing process, allowing for real-time adjustments to maintain quality. nih.gov

Identification of Critical Process Parameters (CPPs): Identifying and controlling CPPs that have a significant impact on the final product quality is a core component of QbD. nih.gov

By implementing such a framework, manufacturers aim to keep impurity levels well below the permissible limits set by regulatory bodies. daicelpharmastandards.com

Impurity Control in Olaparib Drug Product Manufacturing

The control of impurities extends from the drug substance to the finished drug product. The manufacturing process for the Olaparib drug product, such as capsules, involves steps like suspending the drug substance in an excipient, filling capsules, and packaging. tga.gov.au

One significant challenge in drug product manufacturing is the potential for the formation of degradation products during storage. tga.gov.au For Olaparib, it has been noted that a degradant can increase on storage due to a reaction between the drug and the formulation. tga.gov.au Therefore, the finished product specifications include tests for degradation products. fda.gov

Control strategies in drug product manufacturing include:

Excipient Compatibility Studies: Ensuring that the excipients used in the formulation are compatible with the active pharmaceutical ingredient (API) to prevent degradation.

Appropriate Packaging: Using packaging, such as HDPE bottles with child-resistant closures, that protects the drug product from environmental factors that could lead to degradation. tga.gov.au

Defined Storage Conditions: Establishing and adhering to appropriate storage conditions, such as storing below 30°C and in the original container, is crucial for maintaining product stability. tga.gov.au

Development and Application of Stability-Indicating Methods for Impurity 14 Monitoring

Stability-indicating analytical methods are crucial for monitoring impurities like Impurity 14 in Olaparib. These methods must be able to separate the active ingredient from its impurities and degradation products. researchgate.net

Several analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of process-related impurities and degradation products of Olaparib. nih.gov Reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of Olaparib in tablet formulations. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are powerful tools for the characterization and quantification of impurities. researchgate.netmdpi.com LC-ESI-Q-TOF-MS/MS has been used to characterize new hydrolytic and oxidative forced degradation products of Olaparib. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the structural elucidation of isolated degradation products. researchgate.net

The validation of these analytical methods is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure their accuracy, precision, and reliability. mdpi.comturkjps.org

Table 2: Analytical Methods for Olaparib Impurity Monitoring

| Analytical Method | Application |

| RP-HPLC | Quantitative estimation of Olaparib and its impurities in bulk and dosage forms. researchgate.net |

| LC-MS/MS | Characterization and quantification of degradation products and impurities. researchgate.netmdpi.com |

| NMR | Structural elucidation of isolated impurities. researchgate.net |

Investigation of Impurity Profile Evolution during Olaparib Stability Studies

Stability studies are essential to understand how the impurity profile of Olaparib evolves over time under various environmental conditions. These studies involve subjecting the drug substance and product to forced degradation under conditions such as acidic, alkaline, oxidative, photolytic, and thermal stress. turkjps.org

Findings from stability studies on Olaparib indicate:

Olaparib is susceptible to degradation under alkaline and, to a lesser extent, acidic conditions. turkjps.orgnih.gov

The drug has been found to be relatively stable under neutral, dry heat, and photolytic stress conditions. researchgate.netturkjps.org

Forced degradation studies have led to the identification of several new degradation products, which were subsequently characterized using techniques like LC-MS/MS and NMR. researchgate.net

The stability of the drug product is also monitored over its shelf life to ensure that degradation products remain within acceptable limits. fda.gov Long-term stability studies have supported a shelf life of 24 months for some Olaparib products when stored under recommended conditions. tga.gov.au

The data from these stability studies are crucial for establishing the retest period for the drug substance and the shelf life for the drug product. fda.gov

Regulatory Compliance and Qualification of Olaparib Impurity 14

Interpretation and Application of ICH Guidelines for Olaparib Impurities (Q3A, Q3B)

The primary ICH guidelines dictating the control of impurities in new drug substances and new drug products are ICH Q3A(R2) and ICH Q3B(R2), respectively. europa.eueuropa.eu These guidelines establish a scientific and risk-based approach to the management of impurities that arise during the synthesis, purification, and storage of the drug substance or drug product. ich.orgeuropa.eu

ICH Q3A(R2): Impurities in New Drug Substances This guideline applies to impurities in the Olaparib active pharmaceutical ingredient (API). europa.eu It classifies impurities into organic, inorganic, and residual solvents. ich.orgjpionline.org Olaparib Impurity 14 falls under the category of organic impurities, which can include starting materials, by-products, intermediates, and degradation products. ich.org The guideline sets thresholds for the reporting, identification, and qualification of these impurities based on the maximum daily dose (MDD) of the drug. ich.orgfda.gov

ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with an excipient or container closure system. europa.eueuropa.eu If this compound is formed during the shelf-life of the final Olaparib dosage form, it is considered a degradation product and must be controlled according to ICH Q3B(R2). gmpinsiders.com The thresholds for reporting, identification, and qualification in this guideline are similar to those in Q3A but are applied to the drug product. ikev.orggmp-compliance.org

The core principle of these guidelines is to set acceptance criteria for impurities based on their potential to impact safety. fda.gov A critical step is the establishment of thresholds that trigger specific regulatory actions.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | > 1.0% or 50 µg TDI, whichever is lower | > 1.0% or 50 µg TDI, whichever is lower |

| < 1 mg | 0.1% or 5 µg TDI, whichever is lower | 1.0% or 5 µg TDI, whichever is lower | 1.0% or 5 µg TDI, whichever is lower |

| 1 mg - 10 mg | 0.1% or 20 µg TDI, whichever is lower | 0.5% or 20 µg TDI, whichever is lower | 0.5% or 20 µg TDI, whichever is lower |

| > 10 mg - 2 g | 0.05% | 0.2% or 2 mg TDI, whichever is lower | 0.2% or 2 mg TDI, whichever is lower |

| > 2 g | 0.03% | 0.10% | 0.10% |

Strategies for Qualification and Reporting of this compound

Qualification Strategy Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org If the level of this compound in the drug substance or drug product exceeds the ICH qualification threshold, a comprehensive qualification process is required. fda.gov

The strategy for qualifying this compound involves:

Exposure Justification: The primary strategy is to demonstrate that the level of the impurity was adequately tested in safety and/or clinical studies. ich.org If batches of Olaparib used in pivotal non-clinical or clinical trials contained this compound at a level equal to or greater than the proposed specification, the impurity is considered qualified.

Structural Characterization: The exact chemical structure of the impurity must be elucidated. This is typically achieved using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Toxicological Assessment: If the impurity level is not justified by previous study exposure, a toxicological assessment is necessary. This can range from literature analysis (if the impurity is a known compound) to conducting a series of genotoxicity and general toxicity studies. Impurities that are also significant metabolites in animal or human studies are generally considered qualified. ich.org

Reporting Strategy Regulatory submissions must include a detailed summary of all impurities. europa.eu For this compound, the reporting should include:

Batch Analysis Data: A tabulation of analytical results for all relevant batches used in clinical, safety, and stability studies, as well as batches representative of the proposed commercial process. ikev.org

Impurity Summary: A summary of the actual and potential impurities, including their origin (synthesis by-product, degradation product) and chemical structure. ich.orgfda.gov

Justification of Control: A rationale for the proposed acceptance criteria for this compound, including a discussion of the impurity profiles observed in development batches compared to the commercial process batches. ich.orgeuropa.eu

Regulatory Expectations for Analytical Procedure Development and Lifecycle (ICH Q2, Q14)

The detection and quantification of this compound rely on validated analytical procedures. ICH Q2(R2) and the newer ICH Q14 provide the framework for the validation, development, and lifecycle management of these methods. europa.eueuropa.eupremier-research.com

ICH Q2(R2): Validation of Analytical Procedures The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose. ich.orgqbdgroup.com For an impurity like this compound, the analytical method must be validated for its ability to accurately and reliably quantify the impurity at the specified limit. The validation process assesses several performance characteristics. fda.gov

| Characteristic | Description |

|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and excipients. |

| Accuracy | The closeness of test results to the true value. For impurities, this is often assessed by analyzing samples spiked with known amounts of the impurity. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability and intermediate precision. |

| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The QL must be at or below the reporting threshold. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition). |

ICH Q14: Analytical Procedure Development and Lifecycle ICH Q14, which complements ICH Q2, describes a science and risk-based approach to analytical procedure development. europa.eubiotech.comfda.gov It introduces the concept of an Analytical Target Profile (ATP), which defines the performance requirements of the method. ich.org Manufacturers can follow a minimal (traditional) approach or an enhanced approach for method development. pharmaceutical-technology.compharmalex.com

Minimal Approach: Involves demonstrating robustness and ensuring the method is well-defined and suitable for its purpose. europeanpharmaceuticalreview.com

Enhanced Approach: Utilizes Quality by Design (QbD) principles, involving a more systematic understanding of method parameters and their impact on performance. ich.org This approach can facilitate more flexible post-approval change management. europa.eu

For this compound, the lifecycle approach ensures that the analytical method remains fit for purpose as manufacturing processes evolve and more knowledge is gained about the product. biotech.comeuropa.eu

Implementation of Quality Risk Management for Impurity Control (ICH Q9, Q10)

ICH Q9: Quality Risk Management QRM is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. europa.euscilife.io The two primary principles of QRM are that the evaluation of risk should be based on scientific knowledge and ultimately link to patient protection, and the level of effort and documentation should be commensurate with the level of risk. ich.orgideagen.com

In the context of this compound, QRM is applied to:

Risk Identification: Identifying where and how the impurity can form during the manufacturing process and storage. caiready.com

Risk Analysis: Evaluating the potential impact of the impurity on product quality and safety if it exceeds its acceptance criteria.

Risk Control: Implementing a control strategy to ensure the impurity is consistently maintained at or below its qualified level. This strategy is derived from process understanding and risk assessment. researchgate.net

Risk Review: Continuously monitoring process performance and stability data to ensure the control strategy remains effective and to identify any new risks. pharmtech.com

ICH Q10: Pharmaceutical Quality System ICH Q10 describes a comprehensive model for an effective PQS that is implemented throughout the product lifecycle. ich.orgqualio.comqualityze.com It complements GMPs by adding a lifecycle approach and integrating concepts from ICH Q8 (Pharmaceutical Development) and ICH Q9 (Quality Risk Management). fda.govideagen.com

The management of this compound is a component of the PQS, specifically within the elements of:

Process Performance and Product Quality Monitoring: The system should be designed to monitor the level of this compound in routine production to ensure it remains within its specification. ideagen.com

Corrective Action and Preventive Action (CAPA): If a batch shows an out-of-specification result for Impurity 14, the CAPA system is used to investigate the root cause and implement changes to prevent recurrence. ich.org

Change Management: Any changes to the manufacturing process that could potentially impact the level of this compound must be evaluated through a formal change management system to ensure there is no adverse effect on product quality.

Knowledge Management: Maintaining a repository of information and data related to this compound—its formation pathways, risk assessments, and control strategy—is essential for effective lifecycle management. gmp-compliance.org

By integrating these ICH guidelines, manufacturers can establish a robust and compliant framework for managing this compound, ensuring the consistent quality and safety of the final drug product.

Future Research Directions and Innovations in Olaparib Impurity 14 Studies

Development of Green Chemistry Approaches for Impurity Control and Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint and enhance the safety and efficiency of drug manufacturing. orionpharma.comresearchgate.net These principles are directly applicable to the synthesis of Olaparib and the control of its impurities, including Impurity 14.

Key Green Chemistry Strategies:

Environmentally Benign Solvents: The selection of solvents is a critical aspect of green chemistry. totalpharmaceuticaltopics.com Research is focused on replacing hazardous solvents with greener alternatives in the synthesis of Olaparib and its intermediates. This not only reduces environmental impact but also minimizes the risk of residual solvent impurities in the final drug product.

Catalytic Reactions: The use of highly selective catalysts, including biocatalysts, can lead to cleaner reactions with fewer byproducts. europeanpharmaceuticalreview.com Research into enzymatic reactions for specific transformations in the Olaparib synthesis could offer a more sustainable and selective alternative to traditional chemical reagents. europeanpharmaceuticalreview.com

Energy Efficiency: The adoption of energy-efficient techniques, such as microwave-assisted synthesis, can significantly shorten reaction times and reduce energy consumption. researchgate.net

A scalable and environmentally friendly total synthesis of Olaparib has been reported, highlighting a process that is operationally simple and highly atom-economical. rsc.org Another study details a practical and scalable manufacturing process for a key intermediate of Olaparib, emphasizing effective impurity control through process optimization. nih.govacs.org Such advancements pave the way for greener manufacturing processes that inherently minimize the formation of impurities like Impurity 14. acs.org

Application of Computational Chemistry and In Silico Modeling for Impurity Formation Prediction

Computational chemistry and in silico modeling are powerful tools for predicting the formation of impurities, thereby enabling proactive control strategies. immunocure.usceon.rs These methods are increasingly used in drug development to assess the potential for mutagenic and other toxic impurities. immunocure.uslhasalimited.org

Predictive Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can predict the potential toxicity of impurities based on their chemical structure. ceon.rslhasalimited.org The ICH M7 guideline recommends the use of two complementary QSAR methodologies—one expert rule-based and one statistical-based—for assessing mutagenic potential. lhasalimited.orgtktsweden.com

Forced Degradation Pathway Prediction: Computational tools can simulate the degradation of a drug substance under various stress conditions (e.g., acid, base, oxidation, light) to predict the structures of potential degradation products. nih.gov This allows for the targeted development of analytical methods to detect these impurities.

Reaction Modeling: By modeling the reaction kinetics and thermodynamics of the synthetic process, it is possible to identify the conditions under which the formation of specific impurities, such as Impurity 14, is most likely. nih.gov This understanding can then be used to optimize reaction parameters to minimize impurity formation.

For example, in silico methods have been successfully used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of other drugs and their impurities. frontiersin.org Similar approaches can be applied to Olaparib to build a comprehensive profile of potential impurities and their toxicological risks. By integrating these predictive models into the development process, manufacturers can design more robust synthetic routes and control strategies. researchgate.net

Integration of Process Analytical Technology (PAT) for Real-Time Impurity Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. aspentech.commt.com The goal of PAT is to ensure final product quality through process understanding and control.

PAT Tools and Applications:

Spectroscopic Techniques: In-line and on-line spectroscopic methods, such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy, can provide real-time information about the chemical composition of a reaction mixture. americanpharmaceuticalreview.comdrreddys.com These techniques can be used to monitor the consumption of reactants, the formation of the desired product, and the emergence of impurities.

Chromatographic Techniques: While traditionally an offline technique, advancements in high-performance liquid chromatography (HPLC) and gas chromatography (GC) are enabling more rapid, at-line analysis. nih.gov This allows for quicker feedback on impurity levels during the manufacturing process.

Multivariate Data Analysis: PAT often involves the use of chemometrics to analyze the large datasets generated by analytical instruments. This allows for the development of models that can predict final product quality attributes, including impurity levels, based on real-time process data.

The implementation of PAT for real-time monitoring can significantly enhance the control of impurities like Olaparib Impurity 14. americanpharmaceuticalreview.com By detecting deviations from the desired process trajectory early, corrective actions can be taken to prevent the formation of out-of-specification batches. aspentech.com This not only improves product quality but also increases manufacturing efficiency and reduces waste. aspentech.com The European Medicines Agency (EMA) has provided guidelines on Real-Time Release Testing (RTRT), which can be achieved through a combination of process controls and PAT tools, potentially replacing end-product testing for impurities. europa.eu

Addressing Discrepancies in Reported Degradation Studies of Olaparib

A review of the scientific literature reveals inconsistencies in the reported forced degradation behavior of Olaparib. nih.gov These discrepancies highlight the need for standardized and comprehensive degradation studies to accurately characterize the stability of the drug and its degradation products.

Observed Discrepancies:

Alkaline Hydrolysis: Some studies report that Olaparib is highly susceptible to degradation under alkaline conditions, leading to the formation of specific degradation products. nih.govresearchgate.netresearchgate.net In contrast, other studies have found no significant degradation under similar basic conditions. nih.govresearchgate.net

Oxidative Degradation: There are also conflicting reports regarding the stability of Olaparib under oxidative stress. Some researchers have observed effective degradation, while others have reported the drug to be stable. nih.govresearchgate.net

Acidic Degradation: While some studies show significant degradation under acidic conditions, others report less marked degradation compared to basic hydrolysis. researchgate.netturkjps.org

These differing results may be attributable to variations in experimental conditions, such as the concentration of the stressor, temperature, reaction time, and the composition of the reaction solvent. nih.govacs.org For example, the extent of base-catalyzed hydrolysis of Olaparib has been shown to be influenced by the proportion of organic solvent in the reaction mixture. acs.org

Table of Discrepant Findings in Olaparib Degradation Studies:

| Stress Condition | Study 1 Finding | Study 2 Finding | Potential Influencing Factors |

| Alkaline Hydrolysis | Labile, forms two degradation products (0.2 M NaOH, 70°C, 10h). nih.govresearchgate.net | No degradation observed (1 M NaOH, 80°C, 1h). nih.govresearchgate.net | NaOH concentration, temperature, time. |

| Oxidative Stress | Effective degradation reported. nih.govresearchgate.net | Drug reported as stable. nih.govresearchgate.net | Oxidizing agent and its concentration, temperature. |

| Acidic Hydrolysis | Highest degradation observed (12.69% with 5 M HCl). turkjps.orgturkjps.org | Less marked degradation compared to basic conditions. researchgate.net | Acid concentration and type. |

To resolve these discrepancies, future research should focus on systematic studies that investigate the impact of a wide range of experimental parameters on Olaparib degradation. The use of standardized protocols and well-characterized analytical methods is essential for generating reliable and comparable data. A deeper understanding of the degradation pathways of Olaparib will ultimately lead to more robust manufacturing processes and improved control over the formation of impurities. nih.gov

Q & A

Basic Research Questions

Q. What are the key steps for identifying and characterizing Olaparib Impurity 14 in synthetic batches?

- Methodological Answer : Identification involves a multi-step analytical workflow:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to resolve Impurity 14 from the API and other impurities.

- Structural Elucidation : Employ high-resolution mass spectrometry (HRMS) for molecular formula determination and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC) to confirm stereochemistry and functional groups.

- Reference Standards : Cross-validate against synthesized impurity standards (e.g., dimeric structures, as described in synthetic protocols) .

- Data Table : Example characterization data for Impurity 14:

| Parameter | Value/Observation |

|---|---|

| HRMS (m/z) | 456.1543 [M+H]⁺ (calc. 456.1538) |

| ¹H NMR (δ, ppm) | 8.21 (d, 1H, aromatic), 4.32 (m, 2H, CH₂) |

| HPLC Retention Time | 12.3 min (±0.2 min) |

Q. Which analytical techniques are most reliable for quantifying this compound in stability studies?

- Methodological Answer :

- For Quantification : Use validated UPLC-MS/MS with a lower limit of quantification (LLOQ) ≤ 0.05% w/w. Calibration curves should cover 0.05–1.0% of the API concentration.

- For Stability-Indicating Methods : Perform forced degradation studies (acid/base hydrolysis, oxidative stress, thermal/photoexposure) to confirm method specificity. Monitor peak purity via photodiode array (PDA) detection .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to minimize the formation of this compound?

- Methodological Answer :

- Reaction Parameter Screening : Use design of experiments (DoE) to assess variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, reducing reaction temperature from 80°C to 60°C decreased Impurity 14 formation by 40% in cyclization steps .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How should researchers address contradictory data on the stability of this compound under accelerated storage conditions?

- Methodological Answer :

- Root-Cause Analysis : Investigate variables such as humidity control (±5% RH tolerance), container closure systems (e.g., glass vs. polymer), and analytical method variability. For example, discrepancies in impurity levels >10% between labs may arise from inconsistent sample preparation (e.g., sonication time) .

- Statistical Reconciliation : Apply ANOVA to compare inter-lab data, ensuring adherence to ICH Q2(R1) guidelines for method validation. Outlier detection tools (e.g., Grubbs’ test) can identify non-compliant datasets .

Q. What mechanistic insights explain the formation of this compound during API synthesis?

- Methodological Answer :

- Pathway Elucidation : Use LC-MS to isolate reaction intermediates. For example, Impurity 14 may form via nucleophilic attack of piperazine on a carbonyl intermediate, followed by dimerization. Isotopic labeling (e.g., ¹³C-tracing) can confirm reaction pathways .

- Computational Modeling : Density Functional Theory (DFT) calculations predict energy barriers for dimerization steps, identifying transition states that favor impurity formation .

Key Considerations for Academic Research

- Ethical Data Reporting : Disclose all synthetic byproducts and analytical anomalies, even if below ICH reporting thresholds, to support reproducibility .

- Advanced Instrumentation : Collaborate with facilities offering cryoprobes for low-concentration NMR analysis or high-resolution ion mobility spectrometry (HRIMS) for challenging separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.